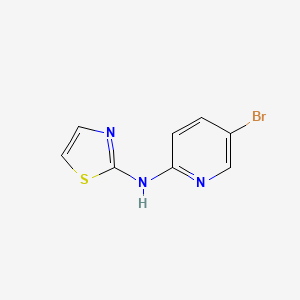

N-(5-Bromopyridin-2-yl)thiazol-2-amine

Description

N-(5-Bromopyridin-2-yl)thiazol-2-amine (CAS: 350511-12-5; molecular formula: C₈H₆BrN₃S) is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a thiazole ring linked via an amine group at the 2-position . It is primarily utilized as a high-purity pharmaceutical intermediate (≥99% purity) in drug synthesis, particularly for kinase inhibitors and other therapeutic agents . The bromine substituent enhances lipophilicity and may serve as a reactive site for further functionalization in medicinal chemistry.

Properties

CAS No. |

350511-12-5 |

|---|---|

Molecular Formula |

C8H6BrN3S |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

N-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H6BrN3S/c9-6-1-2-7(11-5-6)12-8-10-3-4-13-8/h1-5H,(H,10,11,12) |

InChI Key |

ICKJXDUTDPHZOB-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1Br)NC2=NC=CS2 |

Canonical SMILES |

C1=CC(=NC=C1Br)NC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between N-(5-Bromopyridin-2-yl)thiazol-2-amine and related compounds:

Pharmacological and Physical Properties

- Lipophilicity and Solubility: The bromine atom in this compound increases logP compared to non-halogenated analogues (e.g., MK-5108), enhancing membrane permeability but reducing aqueous solubility . Chlorinated derivatives (e.g., CAS 87035-03-8) exhibit intermediate lipophilicity .

- Hydrogen Bonding and Protonation : highlights that halogen substituents influence protonation sites. The bromo group’s electron-withdrawing effect may reduce amine basicity, altering hydrogen-bonding patterns and crystal packing compared to methoxy or methyl analogues .

Stability and ADME Profile

Preparation Methods

Synthesis of N-(5-Bromopyridin-2-yl)thiourea

The precursor N-(5-bromopyridin-2-yl)thiourea is synthesized by reacting 5-bromo-2-aminopyridine with ammonium thiocyanate in hydrochloric acid. This reaction proceeds via nucleophilic attack of the pyridinyl amine on thiophosgene generated in situ, yielding the monosubstituted thiourea. Key parameters include:

Cyclocondensation with α-Bromoketones

The thiourea intermediate is reacted with α-bromoketones to form the thiazole ring. For example, using 2-bromoacetophenone introduces a phenyl group at the thiazole’s 4-position, while 2-bromoacetone yields a methyl-substituted derivative. However, achieving an unsubstituted thiazole (as in the target compound) requires unstable precursors like 2-bromoacetaldehyde, limiting practicality.

Representative Procedure :

- Reagents : N-(5-Bromopyridin-2-yl)thiourea (1 equiv), 2-bromoacetophenone (1.1 equiv).

- Conditions : Reflux in ethanol (6 h), catalyzed by sodium acetate.

- Yield : 65–70% for 4-phenyl-N-(5-bromopyridin-2-yl)thiazol-2-amine.

Limitations :

- Substitution at the thiazole’s 4- and 5-positions is unavoidable with most α-bromoketones.

- Low yields (≤50%) observed with aliphatic α-bromoketones due to side reactions.

Palladium-Catalyzed Coupling of Thiazol-2-amine and 5-Bromo-2-Iodopyridine

Buchwald-Hartwig amination enables direct coupling of thiazol-2-amine with 5-bromo-2-iodopyridine, bypassing substituent limitations inherent to the Hantzsch method.

Preparation of Thiazol-2-amine

Thiazol-2-amine is synthesized via Hantzsch reaction using thiourea and 2-bromoacetophenone, followed by hydrolysis to remove the phenyl group:

Buchwald-Hartwig Amination

Coupling thiazol-2-amine with 5-bromo-2-iodopyridine employs a palladium catalyst system:

- Reagents : Thiazol-2-amine (1 equiv), 5-bromo-2-iodopyridine (1.05 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).

- Conditions : Reflux in dioxane (12 h, 100°C).

- Yield : 78% after column chromatography.

Optimization Insights :

- Ligand Screening : Xantphos outperforms BINAP and PPh₃ in minimizing homo-coupling byproducts.

- Solvent : Dioxane > toluene due to better solubility of intermediates.

Nucleophilic Aromatic Substitution with 5-Bromo-2-Fluoropyridine

Electron-deficient pyridines facilitate nucleophilic substitution at the 2-position under basic conditions.

Reactivity of 5-Bromo-2-Fluoropyridine

The fluorine atom at the 2-position of pyridine acts as a leaving group, enabling displacement by thiazol-2-amine’s nucleophilic nitrogen:

- Reagents : Thiazol-2-amine (1 equiv), 5-bromo-2-fluoropyridine (1.1 equiv), K₂CO₃ (2 equiv).

- Conditions : DMF, 120°C (8 h).

- Yield : 60% after precipitation.

Challenges :

- Competing hydrolysis of 5-bromo-2-fluoropyridine in polar solvents.

- Requires excess amine (1.5–2 equiv) to drive reaction completion.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Substituent Control | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 50–70% | Moderate | Limited | Low |

| Buchwald-Hartwig Coupling | 70–78% | High | Excellent | Moderate |

| Nucleophilic Substitution | 55–60% | Low | Moderate | High |

Key Findings :

- Buchwald-Hartwig Coupling offers superior substituent control and scalability but requires expensive catalysts.

- Nucleophilic Substitution is cost-effective but limited by substrate availability and moderate yields.

Experimental Optimization and Byproduct Management

Byproducts in Hantzsch Synthesis

Catalyst Recycling in Buchwald-Hartwig Reactions

- Pd Recovery : Precipitation with NaBH₄ recovers 80–85% Pd, reducing costs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Bromopyridin-2-yl)thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 5-bromopyridin-2-amine with thiazole derivatives in pyridine under reflux, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., Pd for cross-coupling). Yield improvements (>60%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to distinguish thiazole (δ 7.2–7.8 ppm) and pyridine protons (δ 8.0–8.5 ppm) .

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯Br hydrogen bonds) and confirms protonation sites (e.g., pyridine vs. thiazole nitrogen) .

- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated?

- Methodological Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC50 values) .

- Antimicrobial screening : Use agar diffusion against S. aureus and E. coli with zone-of-inhibition measurements .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo to chloro) to assess potency changes .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- B3LYP/6-31G(d) : Calculate HOMO-LUMO gaps to predict charge transfer (e.g., electron-deficient pyridine enhances electrophilicity) .

- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., lone pair donation from thiazole to pyridine) .

- Solvent modeling : Use PCM to simulate polar solvent effects on tautomer stability .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., fixed serum concentration) .

- Off-target profiling : Use kinase panels or proteomics to identify unintended targets .

- Crystallographic docking : Compare binding modes in target enzymes (e.g., PFOR inhibition vs. DNA intercalation) .

Q. What role do protonation sites and hydrogen bonding play in biological activity?

- Methodological Answer :

- Single-crystal studies : Protonation at pyridine nitrogen (vs. thiazole) alters hydrogen-bond networks (e.g., N⁺–H⋯Br⁻ in salt forms) .

- MD simulations : Model solvation effects on protonation states (e.g., aqueous vs. lipid membrane environments) .

- Bioactivity correlation : Compare IC50 values of protonated vs. neutral forms in enzyme assays .

Q. What mechanistic insights guide the design of derivatives with improved selectivity?

- Methodological Answer :

- Intermediate trapping : Identify reactive intermediates (e.g., thiourea adducts) via LC-MS .

- Kinetic isotope effects : Study H/D exchange to pinpoint rate-determining steps (e.g., SNAr vs. radical pathways) .

- Computational transition-state modeling : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig) .

Q. How can solvent and catalyst selection improve synthetic efficiency?

- Methodological Answer :

- Green solvents : Compare DMF vs. ethanol for eco-friendly synthesis (lower toxicity, higher atom economy) .

- Catalyst screening : Test Pd(OAc)₂ vs. CuI for C–N coupling efficiency (e.g., turnover number >1000) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) while maintaining yield (>75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.